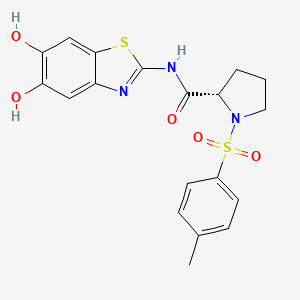
NS2B/NS3-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NS2B/NS3-IN-6 is a compound known for its inhibitory effects on the non-structural 2B and non-structural 3 protease of the dengue virus. This protease is crucial for the viral replication process, making this compound a potential therapeutic agent for treating dengue infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NS2B/NS3-IN-6 typically involves multiple steps, including the formation of key intermediates through specific reactions such as condensation, cyclization, and functional group modifications. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-throughput screening for intermediates, and employing purification techniques such as crystallization and chromatography to ensure the compound’s quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
NS2B/NS3-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
NS2B/NS3-IN-6 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying protease inhibition and enzyme kinetics.
Biology: Investigated for its role in inhibiting viral replication and its potential as an antiviral agent.
Medicine: Explored for its therapeutic potential in treating dengue and other viral infections.
Industry: Utilized in the development of antiviral drugs and in high-throughput screening assays for drug discovery
Wirkmechanismus
NS2B/NS3-IN-6 exerts its effects by binding to the active site of the non-structural 2B and non-structural 3 protease, inhibiting its activity. This prevents the protease from cleaving viral polyproteins, thereby blocking viral replication. The molecular targets include specific amino acid residues within the protease’s active site, and the pathways involved are related to viral replication and protein processing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naringin: A phytocompound with antiviral properties.
Hesperidin: Another phytocompound known for its antiviral effects.
Gossypol: A natural compound with inhibitory effects on viral proteases.
Uniqueness of NS2B/NS3-IN-6
This compound is unique due to its high specificity and potency in inhibiting the non-structural 2B and non-structural 3 protease of the dengue virus. Its molecular structure allows for strong binding interactions with the protease, making it a promising candidate for antiviral drug development .
Eigenschaften
Molekularformel |
C19H19N3O5S2 |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
(2S)-N-(5,6-dihydroxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H19N3O5S2/c1-11-4-6-12(7-5-11)29(26,27)22-8-2-3-14(22)18(25)21-19-20-13-9-15(23)16(24)10-17(13)28-19/h4-7,9-10,14,23-24H,2-3,8H2,1H3,(H,20,21,25)/t14-/m0/s1 |
InChI-Schlüssel |
QRPSEAYDNJVXNM-AWEZNQCLSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)NC3=NC4=CC(=C(C=C4S3)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NC4=CC(=C(C=C4S3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


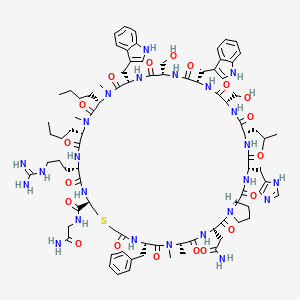
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)
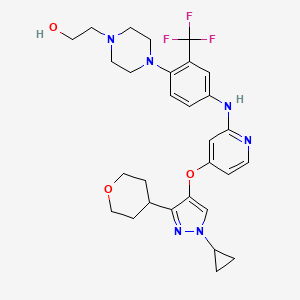
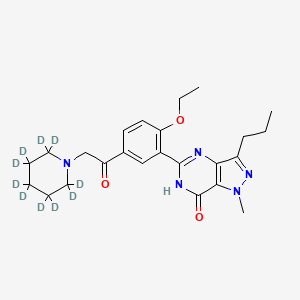
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)
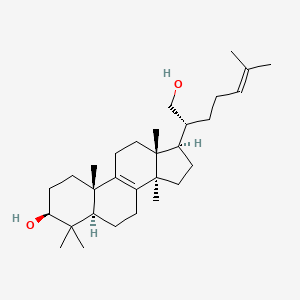
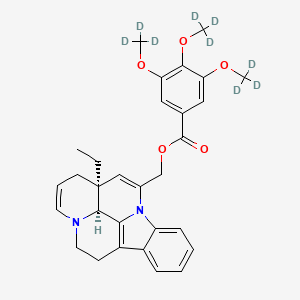
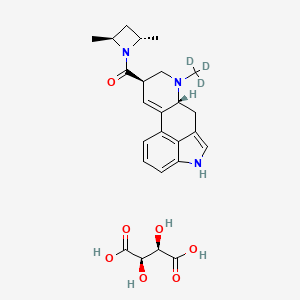
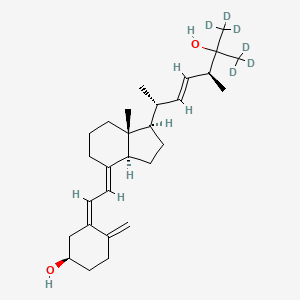
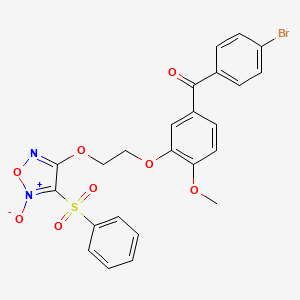

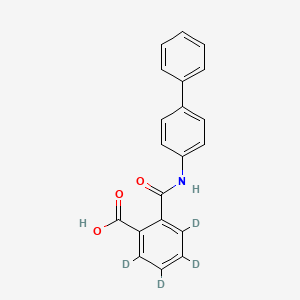
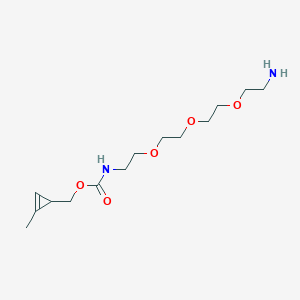
![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)
